molecular formula C13H12N6O2 B2367254 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide CAS No. 2034325-65-8

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide

货号: B2367254
CAS 编号: 2034325-65-8
分子量: 284.279
InChI 键: AQXFATFTBLPWQF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide is a compound belonging to the class of triazolopyridazines.

化学反应分析

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide has several scientific research applications:

作用机制

The mechanism of action of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

生物活性

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound features a triazolo-pyridazine core linked to an isonicotinamide moiety , which enhances its pharmacological properties. The methoxy substitution on the triazole ring contributes to its structural diversity and may influence its biological interactions.

Anticancer Properties

Research indicates that compounds with triazolo and pyridazine structures often exhibit significant anticancer activity . In particular, studies have evaluated the compound's efficacy against various cancer cell lines:

Cell Line IC50 (μM) Notes
A5491.06 ± 0.16Significant cytotoxicity observed
MCF-71.23 ± 0.18Effective in inhibiting cell proliferation
HeLa2.73 ± 0.33Induces apoptosis

These findings suggest that this compound could serve as a promising candidate for further development as an anticancer agent .

The mechanism of action involves interaction with specific molecular targets such as c-Met kinase , a receptor tyrosine kinase implicated in cancer progression. The compound has shown inhibitory activity against c-Met with an IC50 value comparable to established inhibitors like Foretinib . This inhibition leads to the downregulation of oncogenic pathways, making it a potential therapeutic agent for cancer treatment.

The synthesis of this compound typically involves multi-step procedures that include cyclization reactions and modifications to enhance yield and purity . The following is a generalized synthetic route:

  • Starting Material Preparation : Synthesize the triazolo-pyridazine core.
  • Linkage Formation : React the core with isonicotinamide derivatives.
  • Purification : Employ chromatographic techniques to isolate the final product.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other biologically active compounds:

Compound Name Structure Features Biological Activity
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazineChlorine substitution on triazoleAntimicrobial
SLU-2633Triazolopyridazine coreAntiparasitic against Cryptosporidium parvum
5-(Trifluoromethyl)-1H-[1,2,4]triazoleTriazole with trifluoromethyl groupAntifungal

This comparative analysis highlights the unique features of this compound that may enhance its solubility and bioavailability compared to other derivatives lacking such modifications .

Case Studies and Research Findings

Recent studies have focused on optimizing the pharmacokinetic profiles of triazolo-pyridazine derivatives. For instance:

  • A study demonstrated that modifying the substituents on the triazole ring significantly impacted the compound's selectivity and potency against c-Met .
  • Another research effort highlighted the potential of these compounds in inducing late apoptosis in cancer cells and causing cell cycle arrest .

属性

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2/c1-21-12-3-2-10-16-17-11(19(10)18-12)8-15-13(20)9-4-6-14-7-5-9/h2-7H,8H2,1H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXFATFTBLPWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C3=CC=NC=C3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。